2-(1-Aminopropyl)phenol
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Overview
Description
2-(1-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with a 1-aminopropyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid and ammonia in methanol. This multi-step process yields this compound with a high overall yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, nucleophilic substitution, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxyamphetamine: A derivative with similar structural features but different pharmacological properties.
Eugenol: A phenolic compound with a methoxy group and allyl chain, known for its antimicrobial activity.
Uniqueness
2-(1-Aminopropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(1-aminopropyl)phenol |
InChI |
InChI=1S/C9H13NO/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,11H,2,10H2,1H3 |
InChI Key |
SJYRIEHMQRIBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)N |
Origin of Product |
United States |
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